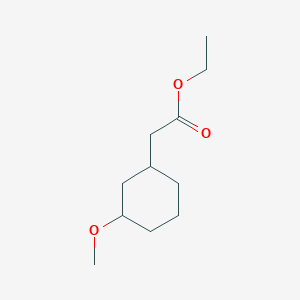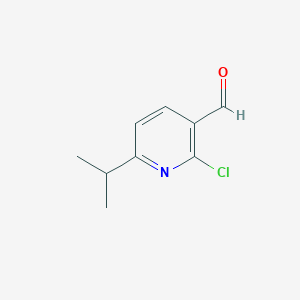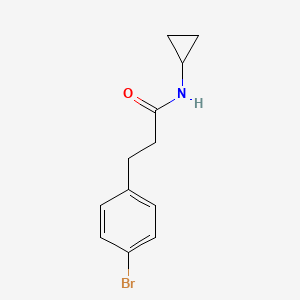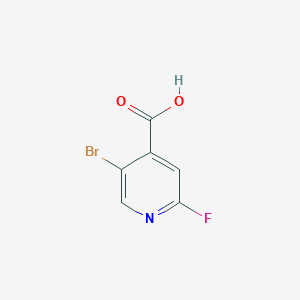
Ethyl 2-(3-methoxycyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-methoxycyclohexyl)acetate: is an organic compound with the molecular formula C11H20O3. It is an ester derived from the reaction between ethyl acetate and 3-methoxycyclohexylacetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It also finds applications in various chemical syntheses due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with an alkoxide.
Esterification: Another common method is the esterification of 3-methoxycyclohexylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(3-methoxycyclohexyl)acetate often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(3-methoxycyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 3-methoxycyclohexylacetic acid.
Reduction: 3-methoxycyclohexylmethanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-(3-methoxycyclohexyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It can be used as a model compound to understand ester hydrolysis and metabolism.
Medicine: Although not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the fragrance industry, this compound is used to create perfumes and scented products due to its pleasant odor. It is also used in the production of flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxycyclohexyl)acetate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid. These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl 2-(3-methoxycyclohexyl)acetate: Similar structure but with a methyl group instead of an ethyl group.
3-methoxycyclohexylacetic acid: The parent acid from which this compound is derived.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methoxy group on the cyclohexyl ring and the ester functional group make it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-(3-methoxycyclohexyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGQPIICZWXACX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC(C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)






